molecular formula C19H26N2O4 B13915273 Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate

Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate

Cat. No.: B13915273
M. Wt: 346.4 g/mol
InChI Key: IRDDOBBMQUZOMY-UHFFFAOYSA-N
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Description

Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The protected amine is then subjected to further reactions to introduce the benzyl and methylene groups. Common solvents used in these reactions include tetrahydrofuran (THF) and dichloromethane (DCM), and the reactions are often carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality .

Biology and Medicine: Its piperidine core is a common scaffold in many pharmacologically active compounds, making it a valuable building block for drug discovery .

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or ionic interactions with the target protein .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate is unique due to the presence of the methylene group on the piperidine ring, which can undergo various chemical transformations. This feature distinguishes it from other Boc-protected compounds and provides additional versatility in synthetic applications .

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

benzyl 4-methylidene-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-14-10-11-21(12-16(14)20-17(22)25-19(2,3)4)18(23)24-13-15-8-6-5-7-9-15/h5-9,16H,1,10-13H2,2-4H3,(H,20,22)

InChI Key

IRDDOBBMQUZOMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1=C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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